2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde

Catalog No.
S13799242
CAS No.
M.F
C11H9IN2O
M. Wt
312.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde

Product Name

2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde

IUPAC Name

2-(4-iodopyrazol-1-yl)-5-methylbenzaldehyde

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

InChI

InChI=1S/C11H9IN2O/c1-8-2-3-11(9(4-8)7-15)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

VEYAFFWTNQZXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)I)C=O

2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a benzaldehyde group. The molecular formula for this compound is C10_{10}H8_{8}IN2_2O, and it is notable for its potential applications in medicinal chemistry and material science. The presence of the iodine atom enhances its reactivity, making it suitable for further chemical modifications and applications in various fields.

Due to the electrophilic nature of the iodine atom and the reactive aldehyde group. Common reactions include:

  • Electrophilic Aromatic Substitution: The iodine substituent can direct electrophiles to the ortho or para positions on the benzaldehyde ring.
  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

These reactions underscore the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound is still under investigation, but its structural features suggest potential interactions with various biological targets, including enzymes and receptors.

Several synthetic routes can be employed to produce 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde:

  • Direct Halogenation: Iodination of 5-methylbenzaldehyde followed by reaction with 4-hydrazinopyrazole.
  • Reflux Method: A mixture of 4-hydrazinopyrazole and methylbenzaldehyde can be refluxed in an appropriate solvent (e.g., ethanol) to yield the desired product.
  • Coupling Reactions: Utilizing coupling reactions between iodo-pyrazole derivatives and substituted benzaldehydes.

These methods allow for flexibility in modifying the compound for specific applications.

2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the synthesis of new materials with desirable electronic or optical properties.
  • Agricultural Chemistry: As a precursor for developing agrochemicals.

The compound's unique structure may lead to novel applications not achievable with non-halogenated counterparts.

Interaction studies are crucial for understanding the reactivity and biological activity of 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde. Research into its interactions with enzymes or receptors could provide insights into its mechanism of action and therapeutic potential. Investigations into its binding affinity with DNA or proteins may reveal its utility in medicinal chemistry, particularly in drug design and development.

Several compounds share structural similarities with 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehydeContains a pyrazole ring without iodineLess reactive than iodine-substituted analogs
4-Bromo-2-methylbenzaldehydeSimilar benzaldehyde structure but brominatedDifferent halogen affects reactivity
3-MethylpyrazoleLacks the aldehyde groupFocuses on pyrazole chemistry
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehydeSimilar structure but different substitution patternPotentially different biological activities

The uniqueness of 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde lies primarily in its iodine substitution, which enhances its electrophilicity and potential reactivity compared to similar compounds. This feature could lead to novel applications in synthesis and medicinal chemistry that are not available with non-halogenated counterparts.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

311.97596 g/mol

Monoisotopic Mass

311.97596 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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